Cas no 531-29-3 (Coniferin)

Coniferin structure
Nom du produit:Coniferin
Coniferin Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenyl beta-D-glucopyranoside
- Coniferin
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol
- Coniferoside
- Coniferosid
- Laricin
- [ "Coniferoside" ]
- Abietin
- Coniferyl alcohol beta-D-glucoside
- M6616XLU2J
- coniferyl alcohol-4-O-beta-D-glucopyranoside
- beta-D-Glucopyranoside, 4-(3-hydroxy-1-propenyl)-2-methoxyphenyl (VAN)
- bmse000608
- MLS000563468
- MEGxp0_000873
- HMS2267N17
- 3-(4-beta-D-Glucopyranosyloxy-3-methoxyphenyl)-2-propen-1-ol
- BDBM50269612
- UNII-M6616XLU2J
- SCHEMBL321115
- CONIFERYL ALCOHOL .BETA.-D-GLUCOSIDE
- C00761
- E80725
- CHEMBL459056
- SMR000470885
- ACon1_002032
- MS-25232
- 124151-33-3
- CS-0023945
- NCGC00179896-01
- (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-((E)-3-hydroxyprop-1-en-1-yl)-2-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol
- CONIFERIN [MI]
- CHEBI:16220
- 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenyl beta-delta-glucopyranoside
- Q358968
- NCGC00179896-02
- HY-N3617
- 4-O-(beta-D-glucosyl)-trans-coniferol
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy}oxane-3,4,5-triol
- 531-29-3
- (E)-coniferin
- (2R,3S,4S,5R,6S)-2-(HYDROXYMETHYL)-6-(4-((E)-3-HYDROXYPROP-1-ENYL)-2-METHOXYPHENOXY)OXANE-3,4,5-TRIOL
- C16H22O8
- Coniferyl alcohol beta-delta-glucoside
- AKOS032948392
- NS00097552
- BRD-K70130576-001-01-7
- MLSMR
- Coniferyl alcohol I2-glucoside
- 4-Hydroxy-3-methoxy-1-(I3-hydroxypropenyl)benzene-4-D-glucoside
- 4-O-(b-D-Glucosyl)-trans-coniferol
- 2-(hydroxymethyl)-6-(4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy)oxane-3,4,5-triol
- 4-((1E)-3-Hydroxy-1-propen-1-yl)-2-methoxyphenyl I2-D-glucopyranoside
- trans-Coniferin
- Coniferyl alcohol b-D-glucoside
- Coniferyl alcohol I2-D-glucoside
- Coniferyl alcohol beta-glucoside
- DA-50091
- 3-(4beta-D-Glucopyranosyloxy-3-methoxy)phenyl-(2E)-propenol
- 4-hydroxy-3-methoxy-1-(gamma-hydroxypropenyl)benzene-4-D-glucoside
- 4-(3-Hydroxy-1-propenyl)-2-methoxyphenyl-beta-D-glucopyranoside
- 4-[(1E)-3-Hydroxy-1-propen-1-yl]-2-methoxyphenyl beta-D-glucopyranoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-((1E)-3-hydroxyprop-1-en-1-yl)-2-methoxyphenoxy)oxane-3,4,5-triol
- beta-D-Glucopyranoside, 4-(3-hydroxy-1-propenyl)-2-methoxyphenyl
- 4-(3-Hydroxy-1-propen-1-yl)-2-methoxyphenyl beta-glucopyranoside
- 4-(3-Hydroxy-1-propen-1-yl)-2-methoxyphenyl I2-glucopyranoside
- 2-(hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]oxane-3,4,5-triol
- 4-(3-Hydroxy-1-propenyl)-2-methoxyphenyl-I2-D-glucopyranoside
- DA-48744
- 4-((1E)-3-Hydroxy-1-propen-1-yl)-2-methoxyphenyl beta-D-glucopyranoside
- 4-[(1E)-3-Hydroxy-1-propen-1-yl]-2-methoxyphenyl I2-D-glucopyranoside
- Coniferyl alcohol 4-O-glucoside
- 3-(4beta-D-Glucopyranosyloxy-3-methoxy)phenyl-2E-propenol
-
- Piscine à noyau: 1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1
- La clé Inchi: SFLMUHDGSQZDOW-FAOXUISGSA-N
- Sourire: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C([H])C(/C(/[H])=C(\[H])/C([H])([H])O[H])=C([H])C=1OC([H])([H])[H]
Propriétés calculées
- Qualité précise: 342.131468g/mol
- Charge de surface: 0
- XLogP3: -1.3
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 8
- Nombre de liaisons rotatives: 6
- Masse isotopique unique: 342.131468g/mol
- Masse isotopique unique: 342.131468g/mol
- Surface topologique des pôles: 129Ų
- Comptage des atomes lourds: 24
- Complexité: 404
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Poids moléculaire: 342.34
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.2628 (rough estimate)
- Point de fusion: 186°C
- Point d'ébullition: 397.8°C (rough estimate)
- Point d'éclair: 332°C
- Indice de réfraction: 1.4430 (estimate)
- Solubilité: 5.797e+004 mg/L @ 25 °C (est)
- Le PSA: 128.84000
- Le LogP: -1.12060
- Pression de vapeur: 0.0±1.9 mmHg at 25°C
Coniferin Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Code de catégorie de danger: 36
- Instructions de sécurité: 26
-
Identification des marchandises dangereuses:
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Coniferin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP3098-10mg |
Coniferin |
531-29-3 | 98% | 10mg |
$165 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP3098-5mg |
Coniferin |
531-29-3 | 98% | 5mg |
$120 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP3098-10mg |
Coniferin |
531-29-3 | 98% | 10mg |
$165 | 2023-09-20 | |
eNovation Chemicals LLC | Y1234429-5mg |
coniferin |
531-29-3 | 98% | 5mg |
$285 | 2024-06-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00103-1MG |
Abietin |
531-29-3 | 1mg |
¥2576.57 | 2023-09-14 | ||
ChemFaces | CFN98886-20mg |
Coniferin |
531-29-3 | >=98% | 20mg |
$288 | 2023-09-19 | |
TargetMol Chemicals | TL0009-20 mg |
coniferin |
531-29-3 | 99.87% | 20mg |
¥ 3,800 | 2023-07-10 | |
1PlusChem | 1P00DFL5-10mg |
coniferin |
531-29-3 | 99% | 10mg |
$552.00 | 2024-04-30 | |
1PlusChem | 1P00DFL5-1mg |
coniferin |
531-29-3 | ≥95% | 1mg |
$292.00 | 2024-04-30 | |
TargetMol Chemicals | TL0009-10mg |
coniferin |
531-29-3 | 99.87% | 10mg |
¥ 1990 | 2024-07-19 |
Coniferin Littérature connexe
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
5. Book reviews
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:531-29-3)Abietin

Pureté:≥98%
Quantité:5mg/20mg/50mg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:531-29-3)Coniferin

Pureté:99%/99%/99%/99%/99%
Quantité:5mg/10mg/25mg/50mg/100mg
Prix ($):202.0/304.0/365.0/439.0/737.0